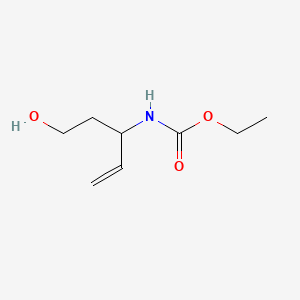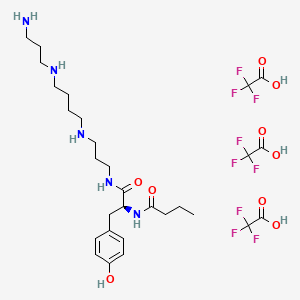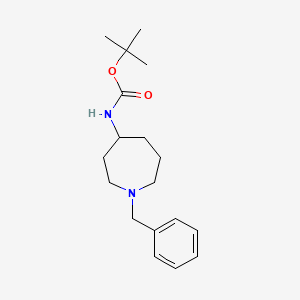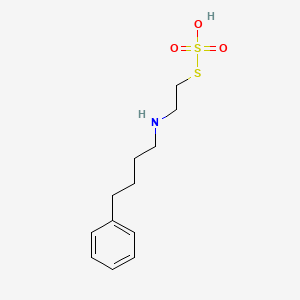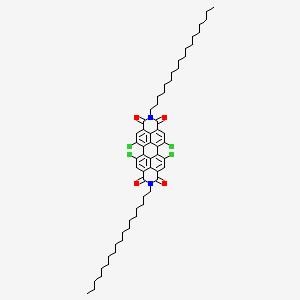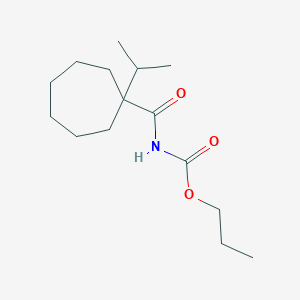
Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate is a chemical compound with a complex structure, characterized by the presence of an ethyl ester, a glycine derivative, and a cycloheptyl group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate typically involves the reaction of glycine with ethyl chloroformate in the presence of a base, followed by the introduction of the 1-(isopropyl)cycloheptyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can be compared with other similar compounds, such as:
Ethyl N-[[1-(methyl)cycloheptyl]carbonyl]glycinate: Differing by the substitution of an isopropyl group with a methyl group.
Ethyl N-[[1-(isopropyl)cyclohexyl]carbonyl]glycinate: Differing by the cycloheptyl group being replaced with a cyclohexyl group.
Propriétés
Numéro CAS |
56471-39-7 |
|---|---|
Formule moléculaire |
C15H27NO3 |
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
propyl N-(1-propan-2-ylcycloheptanecarbonyl)carbamate |
InChI |
InChI=1S/C15H27NO3/c1-4-11-19-14(18)16-13(17)15(12(2)3)9-7-5-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,17,18) |
Clé InChI |
JEXZWBPMWANTAR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NC(=O)C1(CCCCCC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
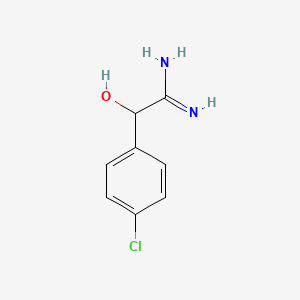
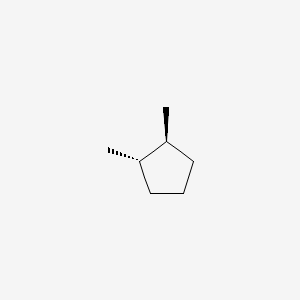
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)

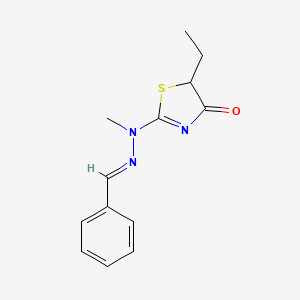
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
